molecular formula C10H5BrClNO2 B1525876 8-Bromo-4-chloroquinoline-2-carboxylic acid CAS No. 902742-60-3

8-Bromo-4-chloroquinoline-2-carboxylic acid

Cat. No. B1525876
CAS RN: 902742-60-3
M. Wt: 286.51 g/mol
InChI Key: XJSCPJJDMUJYMC-UHFFFAOYSA-N
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Description

8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .


Molecular Structure Analysis

The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .

Scientific Research Applications

Antimalarial Drug Development

Quinoline derivatives, including 8-Bromo-4-chloroquinoline-2-carboxylic acid, have been extensively studied for their antimalarial properties. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. Researchers are exploring 8-Bromo-4-chloroquinoline-2-carboxylic acid as a precursor for synthesizing new compounds with potential antimalarial activity .

Anticancer Agents

The structural complexity of quinoline derivatives makes them suitable candidates for anticancer drug development. The bromo and chloro substituents on the quinoline ring can interact with various biological targets, potentially leading to the discovery of novel anticancer agents. Scientists are investigating the use of 8-Bromo-4-chloroquinoline-2-carboxylic acid in creating compounds that can inhibit cancer cell growth .

Antibacterial and Antifungal Applications

Quinoline compounds have shown efficacy against a range of bacterial and fungal strains. The functionalized derivatives of quinoline, such as 8-Bromo-4-chloroquinoline-2-carboxylic acid, are being tested for their antibacterial and antifungal activities. These compounds could lead to the development of new classes of antibiotics and antifungals .

Anti-inflammatory and Analgesic Formulations

The anti-inflammatory and analgesic properties of quinoline derivatives are well-documented. Researchers are exploring the potential of 8-Bromo-4-chloroquinoline-2-carboxylic acid to be used in the synthesis of compounds that can serve as effective anti-inflammatory and analgesic medications .

Central Nervous System (CNS) Disorders

Quinoline derivatives have been associated with therapeutic effects on CNS disorders. The synthesis of new quinoline-based compounds from 8-Bromo-4-chloroquinoline-2-carboxylic acid could provide insights into the treatment of various CNS conditions, including neurodegenerative diseases and epilepsy .

Safety And Hazards

8-Bromo-4-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

8-bromo-4-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCPJJDMUJYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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